trans-2',3-Dihydroxy-4'-methoxychalcone

説明

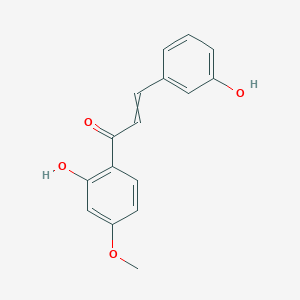

trans-2',3-Dihydroxy-4'-methoxychalcone (compound 11 in ) is a chalcone derivative characterized by hydroxyl groups at positions 2' and 3' of the B-ring and a methoxy group at position 4' (Fig. 1). Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol. Key physical properties include a melting point of 174.6–177.8°C, a yellow crystalline solid appearance, and spectroscopic confirmation via ¹H/¹³C NMR and HRMS (ESI-FT-ICR) .

特性

CAS番号 |

32274-69-4 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-13-6-7-14(16(19)10-13)15(18)8-5-11-3-2-4-12(17)9-11/h2-10,17,19H,1H3 |

InChIキー |

REZLOMBHXVOHSX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O)O |

正規SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Chalcone Derivatives

Structural Variations and Physicochemical Properties

Chalcone derivatives differ in hydroxyl (-OH), methoxy (-OCH₃), and halogen substitutions on their aromatic rings, which influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Hydroxyl Groups: The dihydroxy substitution in compound 11 (2',3'-diOH) may enhance antioxidant capacity compared to mono-hydroxy analogs like 2'-hydroxy-4',6'-dimethoxychalcone .

- Halogenation: Bromo- and iodo-substituted chalcones (e.g., compounds 5 and 6) exhibit potent AMPK-mediated metabolic effects, absent in non-halogenated analogs .

- Methoxy Positioning : 4'-Methoxy substitution alone (as in 4'-methoxychalcone) promotes PPARγ-driven adipogenesis, whereas additional hydroxyls (e.g., 2',4'-diOH) shift activity toward antiviral targets .

Antiviral Activity

Antidiabetic and Metabolic Effects

- Halogenated Derivatives (5, 6) : Reduced hyperglycemia and obesity in high-fat-diet mice by activating AMPK and phosphorylating ACC, improving glucose tolerance and insulin sensitivity .

- 4'-Methoxychalcone : Enhanced adipocyte differentiation via PPARγ activation, contrasting with compound 11’s undefined metabolic role .

Anti-Inflammatory and Anti-Melanogenic Effects

- 2'-Hydroxy-4',6'-dimethoxychalcone inhibited NO production in RAW 264.7 macrophages (IC₅₀: 7.1–9.6 µM) and reduced melanogenesis in B16F10 cells .

Mechanistic Insights

- PPARγ Activation : 4'-Methoxychalcone’s adipogenic effects highlight the importance of methoxy positioning, whereas compound 11’s hydroxyls may redirect activity toward other targets .

- Antioxidant Capacity : Dihydroxy substitutions (e.g., 2',3'-diOH in compound 11) likely enhance radical scavenging compared to methoxy-dominated structures .

準備方法

Claisen–Schmidt Condensation (Classical Chemical Synthesis)

The fundamental approach to synthesizing chalcones, including trans-2',3-Dihydroxy-4'-methoxychalcone, is the Claisen–Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde derivative under basic conditions.

-

- React 4-methoxyacetophenone with a hydroxy-substituted benzaldehyde (e.g., 2,3-dihydroxybenzaldehyde) in the presence of a base such as sodium hydroxide (NaOH).

- The reaction typically proceeds via an aldol condensation mechanism involving enolate formation from acetophenone, nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated chalcone.

- The reaction is often conducted in ethanol or aqueous ethanol under reflux conditions.

- The product is isolated by filtration and purified via recrystallization.

-

- The base abstracts a proton from the α-carbon of acetophenone, generating an enolate ion stabilized by resonance.

- The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxyketone intermediate.

- Dehydration under acidic or basic conditions yields the chalcone with a trans-configuration of the double bond.

-

- Synthesis of related chalcones such as 4-hydroxy-4'-methoxychalcone was successfully achieved by grinding 4-methoxyacetophenone with 4-hydroxybenzaldehyde using NaOH as a catalyst at room temperature, followed by recrystallization to obtain yellow crystals. This method confirmed the formation of chalcone via 1H- and 13C-NMR analysis.

Green Synthesis via Grinding Technique (Solvent-Free Method)

A modern, environmentally friendly approach involves solvent-free grinding techniques that align with green chemistry principles by minimizing solvent use.

-

- Equimolar amounts of 4-methoxyacetophenone and hydroxy-substituted benzaldehyde are ground together in a mortar with a catalytic amount of solid NaOH.

- The grinding is performed at room temperature for about 30 minutes.

- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- After completion, the mixture is diluted with cold water, neutralized with dilute HCl, filtered, and the product recrystallized from ethanol.

-

- Reduces solvent waste and energy consumption.

- Short reaction time and mild conditions.

- Produces high-purity chalcone derivatives.

-

- The grinding method yielded 4-hydroxy-4'-methoxychalcone with good purity and yield.

- Characterization by NMR confirmed the expected structure.

- The method is applicable to various substituted chalcones, suggesting potential for this compound synthesis by selecting appropriate hydroxybenzaldehyde derivatives.

Biotransformation Approaches

Biotransformation using microbial or enzymatic systems offers a selective and mild alternative to chemical synthesis, especially for hydroxylation and reduction steps.

-

- Certain aerobic bacteria such as Gordonia sp. and Rhodococcus sp. have been reported to reduce the α,β-unsaturated double bond in hydroxychalcones, converting them into dihydrochalcones.

- These biocatalysts can also hydroxylate aromatic rings, introducing additional hydroxyl groups in regioselective positions.

-

- Starting from 4-hydroxy-4'-methoxychalcone or similar chalcones, biotransformation could introduce hydroxyl groups at the 2' and 3 positions, potentially yielding the target compound.

- The enzymatic hydroxylation is often catalyzed by cytochrome P450 enzymes present in Rhodococcus species.

| Substrate | Microorganism | Product(s) | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Hydroxy-4'-methylchalcone | Gordonia sp., Rhodococcus sp. | 2-Hydroxy-4'-methyldihydrochalcone (reduction) | 35 | Reduction of C=C bond |

| 2,4-Dihydroxy-4'-methyldihydrochalcone (hydroxylation + reduction) | 12.7–16.4 | Hydroxylation at C-4 position | ||

| 4-Hydroxy-4'-methylchalcone | Gordonia sp., Rhodococcus sp. | 4-Hydroxy-4'-methyldihydrochalcone (reduction) | 33.3–43.7 | Reduction of C=C bond |

Synthetic Route via Oxidative Rearrangement (Advanced Organic Synthesis)

Although less directly related to the exact compound, advanced synthetic routes involving oxidative rearrangement and protection/deprotection strategies have been reported for related chalcone and isoflavone derivatives.

-

- Chalcones with hydroxy and methoxy substituents can be synthesized by condensation of acetophenone derivatives with benzaldehydes.

- Subsequent oxidative rearrangement using reagents such as thallium(III) nitrate trihydride (TTN) in methanol can yield isoflavones or other rearranged products.

- Protection of hydroxyl groups by acetylation or benzylation followed by selective deprotection allows for controlled functional group manipulation.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Claisen–Schmidt Condensation | 4-methoxyacetophenone + 2,3-dihydroxybenzaldehyde | NaOH, ethanol, reflux | Well-established, high yield | Use of solvents, longer reaction |

| Grinding Technique (Green Synthesis) | Same as above | NaOH, mortar grinding, room temp | Solvent-free, rapid, eco-friendly | Scale-up may be challenging |

| Biotransformation (Microbial) | Chalcone substrates | Whole cells, aqueous media, mild | Regioselective hydroxylation | Requires microbial strains, longer time |

| Oxidative Rearrangement | Protected chalcone derivatives | TTN in methanol, acid catalysis | Access to complex derivatives | Multi-step, uses toxic reagents |

Q & A

Q. What are the optimal synthetic routes for trans-2',3-dihydroxy-4'-methoxychalcone, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Claisen-Schmidt condensation. describes using 3-hydroxybenzaldehyde and paeonol under alkaline catalysis (e.g., NaOH in ethanol), achieving an 82.2% yield. Critical factors include maintaining anhydrous conditions, controlled temperature (70–80°C), and purification via silica gel chromatography. Post-synthesis, iodine-mediated cyclization in DMSO at high temperatures (e.g., 120°C) can yield flavone derivatives. Ensure purity validation by HPLC (>90%) and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- 1H/13C NMR : Hydroxyl protons appear as broad singlets (~δ 9–12 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm. Olefinic protons (α,β-unsaturated ketone) show coupling constants (J ≈ 15–16 Hz) confirming the trans-configuration .

- HRMS : Molecular ion [M+H]+ at m/z 271.0975 (C16H14O4) confirms the molecular weight .

- IR : Stretching vibrations for -OH (~3400 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-O (1250 cm⁻¹) .

Q. What are the solubility properties of this chalcone, and how do they influence experimental workflows?

The compound is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane), but poorly soluble in water. Stock solutions in DMSO (10 mM) are typical for in vitro assays. Centrifugation (500×g) is recommended for liquid handling to minimize precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy/hydroxyl positional isomers) impact the bioactivity of this compound?

Structure-activity relationship (SAR) studies indicate:

- Cytotoxicity : 2',6'-Dihydroxy-4'-methoxy derivatives (IC50: 6.2–7.7 µg/mL against KB, MCF7 cells) show enhanced activity compared to 4,2'-dihydroxy analogs, likely due to improved cellular uptake from increased hydrophobicity .

- Allergy Prevention : The 2',3-dihydroxy-4'-methoxy configuration inhibits histamine release by stabilizing mast cell membranes, as shown in bioassay-directed fractionation studies .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions often arise from:

- Purity Variability : Use primary reference standards (e.g., PhytoLab’s certified materials) with ≥90% HPLC purity to ensure reproducibility .

- Assay Conditions : Standardize cell lines (e.g., KB vs. Caski) and solvent controls (DMSO ≤0.1% v/v). Cross-validate findings with orthogonal assays (e.g., ELISA for inflammation markers) .

Q. What computational strategies are effective in predicting pharmacokinetics and target interactions for this chalcone?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like TNF-α or Notch1, leveraging crystal structures (PDB: 2AZ5, 3IOC).

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and CYP450 metabolism, suggesting potential for lead optimization .

Methodological Recommendations

- Synthesis : Optimize Claisen-Schmidt condensation with microwave-assisted methods to reduce reaction time .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates .

- Biological Assays : Pair cytotoxicity (MTT assay) with mechanistic studies (e.g., Western blot for Notch signaling) to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。